molecular formula C10H14N4O B3726868 (E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide

(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide

Cat. No.: B3726868
M. Wt: 206.24 g/mol
InChI Key: CWJBRUUCADZJNG-VMPITWQZSA-N
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Description

(E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation reaction between 4,6-dimethylpyrimidine-2-amine and 3-hydroxybut-2-enal in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

(E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of (E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide.

    3-Hydroxybut-2-enal: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives:

Uniqueness

(E)-N’-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5,15H,1-3H3,(H2,11,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJBRUUCADZJNG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C=C(C)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\C=C(/C)\O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Reactant of Route 2
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Reactant of Route 3
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Reactant of Route 4
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Reactant of Route 5
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide
Reactant of Route 6
(E)-N'-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enimidamide

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